molecular formula C10H14ClN3O3 B1438558 1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride CAS No. 1170160-07-2

1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride

Cat. No. B1438558
CAS RN: 1170160-07-2
M. Wt: 259.69 g/mol
InChI Key: KUAHJGZVQYWCKV-UHFFFAOYSA-N
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Description

“1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride” is a chemical compound with the CAS Number: 1170160-07-2. Its molecular weight is 259.69 . It is also known by its IUPAC name, 1-(3-nitro-2-pyridinyl)-4-piperidinol hydrochloride .


Molecular Structure Analysis

The molecular structure of “1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride” can be represented by the InChI Code: 1S/C10H13N3O3.ClH/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10;/h1-2,5,8,14H,3-4,6-7H2;1H .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure is versatile, allowing for the introduction of additional functional groups that can lead to the development of novel therapeutic molecules. For instance, it can be used to synthesize piperidine-embedded anticancer agents, which have shown promising activity against androgen-refractory cancer cell lines .

Development of Diagnostic Agents

The compound’s ability to undergo specific reactions makes it suitable for the development of diagnostic agents. For example, it can be tagged with a radioactive isotope or a fluorescent group to create compounds that can be used in imaging techniques like PET scans or fluorescence microscopy.

Each of these applications demonstrates the compound’s versatility and importance in scientific research. Its role as a building block in pharmaceuticals, particularly in the development of anticancer agents, highlights its potential impact on healthcare . In material science, its contribution to polymer synthesis could lead to advancements in the creation of new materials with enhanced properties. As a reagent in chemical synthesis, chromatography, and analytical chemistry, it aids in the discovery and analysis of other compounds. Lastly, its use in the development of diagnostic agents could improve the accuracy and efficiency of medical diagnostics.

Safety and Hazards

The safety information available indicates that “1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride” is an irritant . The Material Safety Data Sheet (MSDS) for this compound can be found online .

properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHJGZVQYWCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657393
Record name 1-(3-Nitropyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170160-07-2
Record name 1-(3-Nitropyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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